molecular formula C18H29BN2O2 B1439932 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine CAS No. 883738-27-0

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

Cat. No. B1439932
CAS RN: 883738-27-0
M. Wt: 316.2 g/mol
InChI Key: PESZAXRJFGLGTR-UHFFFAOYSA-N
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Description

“1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine” is a chemical compound with the molecular formula C18H29BN2O2 . It is related to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is used in various chemical reactions .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. This process is essential for the synthesis of various pharmaceuticals, polymers, and advanced materials.

Transesterification Reactions

It serves as a reagent in transesterification reactions . This application is crucial in modifying the properties of esters, which is beneficial in producing specialized plastics and polymers with desired characteristics.

Synthesis of Aminothiazoles

Aminothiazoles are compounds with potential biological activity. The subject compound is utilized in the preparation of aminothiazoles, which are explored as γ-secretase modulators . These modulators can influence the progression of Alzheimer’s disease by affecting amyloid plaque formation.

Development of JAK2 Inhibitors

The compound is involved in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors . JAK2 inhibitors are significant in the treatment of myeloproliferative disorders, offering a targeted therapeutic approach.

Pharmaceutical Intermediates

It is used as a pharmaceutical intermediate . As an intermediate, it plays a critical role in the synthesis of more complex molecules that are active pharmaceutical ingredients (APIs).

Borylation Reactions

The compound is employed in borylation reactions at the benzylic C-H bond of alkylbenzenes . This application is important for introducing boron into molecules, which is a key step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Hydroboration of Alkynes and Alkenes

It is used in the hydroboration of alkyl or aryl alkynes and alkenes . This process is essential for converting unsaturated compounds into organoboron compounds, which are valuable intermediates in organic synthesis.

Safety and Handling

While not a direct application, understanding the safety and handling of this compound is crucial for its use in scientific research . It requires careful handling due to its potential skin and eye irritation hazards.

Mechanism of Action

Target of Action

This compound is a boronic ester, and boronic esters are often used in organic synthesis as reagents or catalysts

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. Boronic esters are known to undergo reactions such as borylation and protodeboronation . In the presence of a palladium catalyst, they can form pinacol benzyl boronate via borylation at the benzylic C-H bond of alkylbenzenes . .

Biochemical Pathways

Boronic esters, in general, are involved in various carbon-carbon bond-forming reactions in organic synthesis . They can affect multiple biochemical pathways depending on their specific targets and the nature of their interactions.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not clearly defined in the available resources. The compound’s bioavailability would be influenced by these properties. As a boronic ester, it may have unique pharmacokinetic properties related to its stability and reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic esters . .

properties

IUPAC Name

1-methyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-7-15(13-16)14-21-11-9-20(5)10-12-21/h6-8,13H,9-12,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESZAXRJFGLGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675312
Record name 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883738-27-0
Record name 1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine was prepared by reacting 2-(3-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (100 mg, 0.35 mmol) with methyl piperazine (196 μl, 1.76 mmol) in THF at room temperature for 2 hours. The intermediate product was purified by flash chromatography to afford 68 mg of colorless oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
196 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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